1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid
CAS No.: 60734-37-4
VCID: VC6712159
Molecular Formula: C21H21NO3
Molecular Weight: 335.403
* For research use only. Not for human or veterinary use.
![1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid - 60734-37-4](/images/structure/VC6712159.png)
Description |
1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid is a complex organic compound characterized by its spirocyclic structure, which integrates a cyclohexane framework with an isoquinoline moiety. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. SynthesisThe synthesis of 1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid typically involves multi-step organic reactions. Common precursors include α-bromoketones and aromatic amines. The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Biological Activities and ApplicationsWhile specific biological activities of 1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid are not extensively documented, compounds with similar spirocyclic structures have shown potential in medicinal chemistry. These compounds are often explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research FindingsResearch on spiro compounds, including those with isoquinoline moieties, has highlighted their versatility in organic synthesis and potential applications in drug development. Studies have shown that modifying the substituents on the spiro ring can significantly affect the biological activity of these compounds . Diastereoselective SynthesisIn related studies, diastereoselective synthesis techniques have been employed to produce spiro compounds with high stereoselectivity. For example, the synthesis of 5-hydroxy-8-methoxy-1-oxaspiro undeca-7,10-diene-9-one involved a diastereoselective approach, resulting in a product with >99% diastereomeric excess . |
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CAS No. | 60734-37-4 |
Product Name | 1'-oxo-2'-phenyl-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid |
Molecular Formula | C21H21NO3 |
Molecular Weight | 335.403 |
IUPAC Name | 1-oxo-2-phenylspiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxylic acid |
Standard InChI | InChI=1S/C21H21NO3/c23-19-17-12-6-5-11-16(17)18(20(24)25)21(13-7-2-8-14-21)22(19)15-9-3-1-4-10-15/h1,3-6,9-12,18H,2,7-8,13-14H2,(H,24,25) |
Standard InChIKey | OVQQRBIJPQXUHW-UHFFFAOYSA-N |
SMILES | C1CCC2(CC1)C(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C(=O)O |
Solubility | not available |
PubChem Compound | 10042579 |
Last Modified | Aug 18 2023 |
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